REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[O:4][CH:5]=[CH:6][C:7]=1[CH2:8][OH:9].C1(C)C(S(O)(=O)=[O:19])=CC=CC=1.[C:23]1([CH3:29])C=CC=CC=1>>[F:11][C:2]([F:1])([F:10])[C:3]1[O:4][CH:5]=[CH:6][C:7]=1[C:8]([O:19][CH2:23][CH3:29])=[O:9]
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Name
|
|
Quantity
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3.1 g
|
Type
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reactant
|
Smiles
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C=1(C(=CC=CC1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
|
Details
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was chromatographed on silica (eluent: 9/1 hexane/ethyl acetate)
|
Type
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CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent at 40° C. under 80 mm of Hg, 20 g of the expected product
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Name
|
|
Type
|
|
Smiles
|
FC(C=1OC=CC1C(=O)OCC)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |